2-Chloro-5-(trifluoromethyl)phenylboronic acid physical properties
2-Chloro-5-(trifluoromethyl)phenylboronic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 2-Chloro-5-(trifluoromethyl)phenylboronic Acid
This guide provides a comprehensive overview of the essential physical and chemical properties of 2-Chloro-5-(trifluoromethyl)phenylboronic acid, a critical reagent in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.
Introduction: A Versatile Building Block
2-Chloro-5-(trifluoromethyl)phenylboronic acid (CAS No. 182344-18-9) is an arylboronic acid that has become an invaluable tool in synthetic chemistry. It is most prominently recognized for its role as a coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1] The presence of three distinct functional handles—the boronic acid, a chloro substituent, and a trifluoromethyl group—makes it a highly versatile building block for creating complex molecular architectures. The electron-withdrawing nature of the chloro and trifluoromethyl groups significantly influences the electronic properties of the molecule, while the trifluoromethyl group, in particular, enhances lipophilicity and metabolic stability in derivative compounds, a highly desirable feature in pharmaceutical development.[1] A thorough understanding of its physical properties is paramount for optimizing reaction conditions, ensuring reproducibility, and guaranteeing the safe handling of this reagent.
Chemical and Structural Identity
Correctly identifying a reagent is the foundational step of any successful experiment. The structural and chemical identifiers for 2-Chloro-5-(trifluoromethyl)phenylboronic acid are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 182344-18-9 | [2][3] |
| IUPAC Name | [2-chloro-5-(trifluoromethyl)phenyl]boronic acid | [2] |
| Molecular Formula | C₇H₅BClF₃O₂ | [2][3] |
| Molecular Weight | 224.37 g/mol | [2][3] |
| Appearance | White to almost white powder or solid | [3] |
| SMILES | B(C1=C(C=CC(=C1)C(F)(F)F)Cl)(O)O | [2] |
| InChI | InChI=1S/C7H5BClF3O2/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,13-14H | [3] |
| InChIKey | YVMXEHZEYONARR-UHFFFAOYSA-N | [3] |
Core Physical Properties
The macroscopic physical properties of a compound dictate its behavior in both storage and reaction environments.
| Property | Value | Notes | Source(s) |
| Melting Point | 108 °C | The melting point is a key indicator of purity. A broad melting range can suggest the presence of impurities or the compound's anhydride. | [3] |
| Boiling Point | 303.2 ± 52.0 °C | This is a predicted value, as boronic acids typically decompose or dehydrate upon heating before boiling. | [3] |
| Density | 1.49 ± 0.1 g/cm³ | Predicted value. | [3] |
| pKa | 7.26 ± 0.58 | Predicted value. The acidity is influenced by the electron-withdrawing groups on the phenyl ring. | [3] |
Solubility Profile and Determination
The solubility of a reagent is a critical parameter for selecting appropriate reaction solvents and achieving a homogeneous reaction medium, which directly impacts reaction kinetics and yield.
Qualitative Solubility
2-Chloro-5-(trifluoromethyl)phenylboronic acid is reported to be soluble in methanol.[3] Based on the properties of similar phenylboronic acids, it is expected to exhibit good solubility in polar organic solvents such as other alcohols (ethanol, isopropanol), ethers (THF, 1,4-dioxane), and ketones (acetone).[4] Conversely, its solubility is likely to be very low in nonpolar hydrocarbon solvents like hexane and cyclohexane.[4]
Experimental Protocol for Quantitative Solubility Determination
This protocol provides a standardized workflow for determining the solubility of the title compound in a given solvent, ensuring accurate and reproducible results.
Principle: This method relies on creating a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solid in a known volume of the supernatant.
Methodology:
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Preparation: Add an excess amount of 2-Chloro-5-(trifluoromethyl)phenylboronic acid to a known volume of the chosen solvent (e.g., 10 mL) in a sealed vial equipped with a stir bar. The presence of undissolved solid is essential to ensure saturation.
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Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Stir the suspension vigorously for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
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Phase Separation: After equilibration, cease stirring and allow the solid to settle completely. To ensure no suspended particles remain, the supernatant should be filtered through a 0.45 µm syringe filter into a clean, pre-weighed collection vial. This step is critical; any particulate matter will artificially inflate the measured solubility.
-
Quantification:
-
Gravimetric Method: Carefully evaporate the solvent from the filtered solution under reduced pressure or in a vacuum oven at a temperature well below the compound's melting point. Weigh the collection vial containing the dried residue. The mass of the dissolved solid can be calculated by subtraction.
-
Spectroscopic Method: Alternatively, if the compound has a known UV-Vis absorbance profile, an aliquot of the filtered supernatant can be diluted and its concentration determined using a pre-established calibration curve.
-
-
Calculation: Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L).
Stability, Storage, and Handling
Understanding the stability and handling requirements of a reagent is fundamental to maintaining its purity and ensuring laboratory safety.
Anhydride Formation: A Key Stability Consideration
A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride, known as a boroxine.[5][6] This equilibrium is driven by the removal of water and can be influenced by temperature and humidity.[7]
Caption: Reversible dehydration of boronic acid to its boroxine.
This is why many commercial suppliers label the product as "contains varying amounts of anhydride". For reactions requiring precise stoichiometry, the presence of the boroxine is significant, as it alters the effective molecular weight. The acid can typically be regenerated by dissolving the solid in a solvent mixture containing water or by recrystallization from an aqueous solvent system.[8]
Recommended Storage
To minimize anhydride formation and degradation, the compound should be stored under an inert gas (nitrogen or argon) in a tightly sealed container at 2-8°C.[3]
Safety and Handling
According to the Globally Harmonized System (GHS), 2-Chloro-5-(trifluoromethyl)phenylboronic acid presents the following hazards:
| GHS Classification | Hazard Statement | Source(s) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | [2] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | [2] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | [2] |
Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All handling should be performed in a well-ventilated chemical fume hood.
The Role of Physical Properties in Suzuki-Miyaura Coupling
The utility of a reagent is intrinsically linked to its physical properties. In its primary application, the Suzuki-Miyaura coupling, the properties of 2-Chloro-5-(trifluoromethyl)phenylboronic acid are critical for success.
-
Solubility: The choice of solvent (e.g., dioxane, THF, toluene) and base (e.g., K₂CO₃, Cs₂CO₃) must create a system where the boronic acid, aryl halide, and base have sufficient solubility for the reaction to proceed efficiently. Poor solubility can lead to slow reaction rates and incomplete conversion.
-
Stability: The presence of the boroxine anhydride affects the reagent's true mass. For high-precision work, it may be necessary to either account for the anhydride content or convert it back to the acid form prior to use to ensure accurate 1:1 stoichiometry with the coupling partner.
-
Purity (Melting Point): Impurities can poison the palladium catalyst, leading to failed reactions. A sharp melting point close to the literature value (108 °C) provides confidence in the reagent's purity.[3]
Generalized Suzuki-Miyaura Experimental Workflow
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
2-Chloro-5-(trifluoromethyl)phenylboronic acid is a powerful and versatile reagent whose effective application hinges on a solid understanding of its fundamental physical properties. Its solubility dictates solvent choice, its stability profile—particularly the equilibrium with its boroxine anhydride—impacts stoichiometry, and its melting point serves as a crucial guardrail for purity. By leveraging the data and protocols outlined in this guide, researchers can confidently and safely employ this building block to its full potential, accelerating the discovery and development of novel chemical entities.
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